N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonylphenylacetamides This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine ring, and a sulfonylphenyl group
Mechanism of Action
Target of Action
The primary target of N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases . These receptors play a crucial role in cell proliferation, differentiation, and angiogenesis, making them important targets for anticancer therapies .
Mode of Action
This compound has been optimized to afford potent and selective inhibitors of the FGFR tyrosine kinases 1, 2, and 3 . It interacts with these targets by binding to the ATP-binding pocket of the tyrosine kinase domain, thereby inhibiting the phosphorylation and activation of the FGFRs . This results in the inhibition of the downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways . These pathways are involved in cell proliferation, survival, migration, and differentiation . Therefore, the inhibition of these pathways can lead to the suppression of tumor growth and metastasis .
Pharmacokinetics
The optimization of the compound was aimed at improving its potency and selectivity, which could potentially enhance its bioavailability
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and survival, leading to the suppression of tumor growth . In preclinical models, this compound showed significant antitumor activity in bladder cancer xenografts models overexpressing wild-type FGFR3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Preparation of 2,6-dimethoxypyrimidine: This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Formation of the piperazine derivative: The 2,6-dimethoxypyrimidine is then reacted with piperazine to form the piperazine derivative.
Sulfonylation: The piperazine derivative is further reacted with a sulfonyl chloride to introduce the sulfonyl group.
Acetylation: Finally, the sulfonylated compound is acetylated to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the pyrimidine ring.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the sulfonyl group, such as sulfides.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Comparison with Similar Compounds
N-(4-((4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide can be compared with other sulfonylphenylacetamides and pyrimidine derivatives:
Similar Compounds:
Uniqueness: The presence of both the sulfonylphenyl and acetamide groups, along with the pyrimidine and piperazine rings, makes this compound unique. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[4-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S/c1-13(24)19-14-4-6-15(7-5-14)29(25,26)23-10-8-22(9-11-23)16-12-17(27-2)21-18(20-16)28-3/h4-7,12H,8-11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMPVMXZGFKQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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